molecular formula C26H19Cl2N3OS2 B2640607 1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one CAS No. 690960-67-9

1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one

Cat. No.: B2640607
CAS No.: 690960-67-9
M. Wt: 524.48
InChI Key: QWJOPPSUUOKSHF-UHFFFAOYSA-N
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Description

1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic compound that features a combination of pyrrole, thienopyrimidine, and ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the dichlorophenyl and dimethyl groups. The thienopyrimidine moiety is then synthesized separately and coupled with the pyrrole derivative through a sulfanyl linkage. The final step involves the formation of the ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole: Shares the pyrrole and dichlorophenyl moieties.

    5-phenylthieno[2,3-d]pyrimidine: Contains the thienopyrimidine structure.

    Ethanone derivatives: Compounds with similar ethanone groups.

Uniqueness

1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is unique due to its combination of multiple functional groups and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Cl2N3OS2/c1-15-10-19(16(2)31(15)22-11-18(27)8-9-21(22)28)23(32)13-34-26-24-20(17-6-4-3-5-7-17)12-33-25(24)29-14-30-26/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJOPPSUUOKSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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